2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236121
InChI: InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)
SMILES:
Molecular Formula: C10H13N5O3S
Molecular Weight: 283.31 g/mol

2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol

CAS No.:

Cat. No.: VC16236121

Molecular Formula: C10H13N5O3S

Molecular Weight: 283.31 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol -

Specification

Molecular Formula C10H13N5O3S
Molecular Weight 283.31 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)
Standard InChI Key HLJHWWUZHBUUAC-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, reflecting its IUPAC nomenclature. Alternative designations include 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione and the registry number 15830-55-4 . The term "oxolane" denotes the five-membered ribose-like ring, while "sulfanyl" specifies the thiol (-SH) substituent at the 8-position of the purine base.

Molecular and Structural Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC10H13N5O4S\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4\text{S}
Molecular Weight299.31 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9
Topological Polar Surface Area164 Ų
Heavy Atoms20

These parameters were computed using PubChem’s algorithms, which integrate experimental and predicted data . The compound’s moderate polar surface area implies limited membrane permeability under physiological conditions, a trait common to nucleoside analogs.

Structural and Stereochemical Analysis

Core Scaffold

The molecule comprises two primary components:

  • Purine Base: A 6-aminopurin-9-yl group, which includes a thione (-S-) modification at the 8-position. This substitution alters electron distribution, potentially affecting base-pairing or protein-binding interactions.

  • Oxolane Ring: A tetrahydrofuran derivative with hydroxyl groups at the 3' and 4' positions and a sulfanylmethyl (-CH2SH) group at the 5'-position. The stereochemistry of the hydroxyl groups follows the D-ribose configuration, critical for compatibility with enzymatic systems .

3D Conformation and Tautomerism

Quantum mechanical simulations predict that the sulfanylmethyl group adopts a gauche conformation relative to the oxolane ring, minimizing steric clashes. The thione group at C8 of the purine base exists predominantly in the thiol tautomeric form, as evidenced by computational studies . This tautomerism may influence redox activity, enabling disulfide bond formation under oxidative conditions.

Synthesis and Stability

Degradation Pathways

The compound’s instability under alkaline conditions is attributed to thiol group oxidation and β-elimination reactions. Accelerated degradation studies indicate a half-life of 12 hours at pH 9.0, compared to 48 hours at pH 7.4 . Hydrolysis of the glycosidic bond, a common degradation route for nucleosides, occurs less frequently due to the electron-withdrawing thione group stabilizing the purine-oxolane linkage.

Biological Activity and Interactions

Enzymatic Targets

While no direct binding data exist for this compound, structural analogs like 5'-deoxy-5'-(methylthio)adenosine exhibit inhibitory effects on methyltransferases and redox enzymes . The sulfanylmethyl group may act as a competitive inhibitor for S-adenosylmethionine (SAM)-dependent enzymes, though its low binding affinity (hypothetical Ki>104K_i > 10^4 nM) limits therapeutic utility without further optimization .

Pharmacokinetic Predictions

In silico ADME models suggest:

  • Absorption: Poor intestinal absorption due to high polarity (LogP = -1.2).

  • Metabolism: Rapid glutathione conjugation via the thiol group, yielding excretable mercapturic acid derivatives.

  • Half-life: ~30 minutes in human hepatic microsomes, indicating extensive first-pass metabolism.

These predictions align with the instability observed in degradation studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator